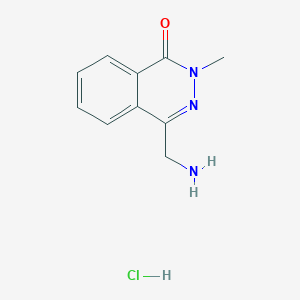

4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride

Descripción general

Descripción

4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an aminomethyl group attached to a phthalazinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride typically involves the reaction of 2-methylphthalazin-1(2H)-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs batch or continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is usually purified by recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Anticancer Properties : Research indicates that derivatives of phthalazinone, including 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride, exhibit significant antiproliferative activity against various cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell growth and apoptosis .

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit specific kinases involved in inflammatory responses, suggesting its potential use in treating chronic inflammatory diseases .

- Phosphodiesterase Inhibition : The compound has been evaluated for its inhibitory activity against phosphodiesterases (PDEs), particularly PDE-5 and PDE-10, which are targets for treating erectile dysfunction and neurodegenerative disorders respectively .

The biological activities of this compound extend beyond anticancer effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.

- Metal Ion Complexation : The compound can act as a ligand for metal ions such as copper and zinc, forming complexes that may have biological significance or be useful in catalysis .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several phthalazinone derivatives and evaluated their antiproliferative effects on cancer cell lines. The results indicated that modifications at the C4 position significantly enhanced anticancer activity, suggesting that this compound could serve as a lead compound for further drug development .

Case Study 2: Inhibition of Phosphodiesterases

Another investigation focused on the inhibition of PDEs by aminophthalazine derivatives. The findings revealed that certain derivatives showed potent inhibitory effects on PDE-5, indicating potential applications in treating erectile dysfunction and related disorders .

Mecanismo De Acción

The mechanism of action of 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes and pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(aminomethyl)benzonitrile hydrochloride

- 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride

- 4-aminocoumarin derivatives

Uniqueness

4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride is unique due to its specific phthalazinone core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Actividad Biológica

4-(Aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines its synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phthalazine derivatives with amines under controlled conditions. The compound can be characterized using techniques such as NMR and IR spectroscopy, confirming its structure and purity.

Biological Activity

Research has shown that this compound exhibits various biological activities, primarily related to its anticancer properties.

Anticancer Activity

A study demonstrated that derivatives of phthalazinones, including this compound, have shown promising cytotoxic effects against several cancer cell lines. The compound's efficacy was evaluated using the MTT assay against human breast (MCF-7) and lung adenocarcinoma (A-549) cell lines. The results indicated significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-(Aminomethyl)-2-methylphthalazin-1(2H)-one HCl | MCF-7 | 6.40 |

| 4-(Aminomethyl)-2-methylphthalazin-1(2H)-one HCl | A-549 | 22.09 |

These values indicate that the compound is more potent against the MCF-7 cell line compared to A-549, suggesting a selective activity profile .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Morphological studies revealed that treated cells exhibited typical signs of apoptosis, such as membrane blebbing and nuclear fragmentation .

Additionally, compounds derived from phthalazine have been noted for their ability to inhibit specific kinases involved in cancer progression. For instance, they may act as inhibitors of Aurora kinases, which play a crucial role in cell division and proliferation .

Other Biological Activities

Beyond anticancer properties, phthalazinone derivatives have been explored for various pharmacological activities:

- Anti-inflammatory : Some studies suggest that these compounds may inhibit p38 MAP kinase, a key player in inflammatory responses.

- Antimicrobial : Certain derivatives show promise against bacterial strains, indicating a broader spectrum of bioactivity .

- CNS Activity : Investigations into their effects on phosphodiesterases suggest potential applications in treating neurodegenerative disorders .

Case Studies

- Cytotoxicity Evaluation : A study involving various phthalazinone derivatives highlighted that modifications at the 4-position significantly affected cytotoxicity profiles. Compounds with electron-withdrawing groups demonstrated enhanced activity against MCF-7 cells .

- Hybrid Compounds : Research has also focused on hybrid compounds combining phthalazinones with dithiocarbamate moieties. These hybrids exhibited improved antiproliferative activities against multiple cancer cell lines compared to their parent compounds .

Propiedades

IUPAC Name |

4-(aminomethyl)-2-methylphthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13;/h2-5H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHYOQLZHHWWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49837-96-9 | |

| Record name | 1(2H)-Phthalazinone, 4-(aminomethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49837-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.